2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one
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Overview
Description
2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound that belongs to the pyranopyridine family This compound is characterized by its unique structure, which includes a pyran ring fused to a pyridine ring, with chlorine and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyano-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine with bromoacetic acid, followed by hydrolysis and cyclization . The reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azido or amino derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7,10-Dihydro-8H-pyrano[3",4"5’,6’]pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: This compound shares a similar pyranopyridine structure but with additional thieno and pyrimidine rings.
Coumarin Derivatives: These compounds have a similar lactone structure and are known for their biological activities.
Uniqueness
2-Chloro-7,8-dihydro-7,7,8-trimethyl-5H-pyrano[4,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-chloro-7,7,8-trimethyl-8H-pyrano[4,3-b]pyridin-5-one |
InChI |
InChI=1S/C11H12ClNO2/c1-6-9-7(4-5-8(12)13-9)10(14)15-11(6,2)3/h4-6H,1-3H3 |
InChI Key |
QJEKIJDKLIZAAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=N2)Cl)C(=O)OC1(C)C |
Origin of Product |
United States |
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